molecular formula C14H19N B13979462 (4-Hex-1-ynyl-phenyl)-dimethyl-amine

(4-Hex-1-ynyl-phenyl)-dimethyl-amine

Cat. No.: B13979462
M. Wt: 201.31 g/mol
InChI Key: MJPJOZXNIDCTDB-UHFFFAOYSA-N
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Description

(4-Hex-1-ynyl-phenyl)-dimethyl-amine: is an organic compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . This compound features a phenyl ring substituted with a hex-1-ynyl group and a dimethylamine group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hex-1-ynyl-phenyl)-dimethyl-amine can be achieved through a Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The typical reaction conditions include:

    Catalyst: Palladium(II) acetate (Pd(OAc)2)

    Co-catalyst: Copper(I) iodide (CuI)

    Base: Triethylamine (Et3N)

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to 60°C

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions for higher yields and purity. The process may include continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Hex-1-ynyl-phenyl)-dimethyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where the dimethylamine can be replaced with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: H2 gas with Pd/C catalyst at room temperature and atmospheric pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines with various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of (4-Hex-1-ynyl-phenyl)-dimethyl-amine involves its interaction with molecular targets through its functional groups. The phenyl ring and alkyne group can participate in π-π interactions and hydrogen bonding, while the dimethylamine group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a phenyl ring, alkyne group, and dimethylamine group, which provides a versatile platform for various chemical reactions and applications. Its structural features allow for diverse interactions and modifications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

4-hex-1-ynyl-N,N-dimethylaniline

InChI

InChI=1S/C14H19N/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2)3/h9-12H,4-6H2,1-3H3

InChI Key

MJPJOZXNIDCTDB-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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